![molecular formula C10H19NO2 B13187719 1-(2-Aminoethyl)-3-methoxyspiro[3.3]heptan-1-ol](/img/structure/B13187719.png)
1-(2-Aminoethyl)-3-methoxyspiro[3.3]heptan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Aminoethyl)-3-methoxyspiro[33]heptan-1-ol is a unique organic compound characterized by its spirocyclic structure This compound features a spiro[33]heptane core with an aminoethyl group and a methoxy group attached to it
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)-3-methoxyspiro[3.3]heptan-1-ol typically involves the following steps:
Formation of the Spirocyclic Core: The spiro[3.3]heptane core can be synthesized through a strain-relocating semipinacol rearrangement.
Introduction of Functional Groups: The aminoethyl and methoxy groups are introduced through nucleophilic substitution reactions. For example, the reaction of the spirocyclic intermediate with 2-aminoethanol and methanol under basic conditions can yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. High-vacuum flash pyrolysis (HVFP) apparatus and other specialized equipment may be employed to ensure high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Aminoethyl)-3-methoxyspiro[3.3]heptan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Aminoethyl)-3-methoxyspiro[3.3]heptan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-(2-Aminoethyl)-3-methoxyspiro[3.3]heptan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression
Vergleich Mit ähnlichen Verbindungen
- 1-(2-Aminoethyl)-3-hydroxyspiro[3.3]heptan-1-ol
- 1-(2-Aminoethyl)-3-methoxyspiro[3.3]octan-1-ol
- 1-(2-Aminoethyl)-3-methoxyspiro[3.4]heptan-1-ol
Uniqueness: 1-(2-Aminoethyl)-3-methoxyspiro[3.3]heptan-1-ol stands out due to its specific spirocyclic structure and the presence of both aminoethyl and methoxy groups.
Eigenschaften
Molekularformel |
C10H19NO2 |
|---|---|
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
3-(2-aminoethyl)-1-methoxyspiro[3.3]heptan-3-ol |
InChI |
InChI=1S/C10H19NO2/c1-13-8-7-10(12,5-6-11)9(8)3-2-4-9/h8,12H,2-7,11H2,1H3 |
InChI-Schlüssel |
WCTDBWNCHNIBCV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CC(C12CCC2)(CCN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Benzyl-4-[(2,2-dimethylcyclopropyl)methyl]-1,4-diazepane](/img/structure/B13187639.png)
![3-[1-(1,3-Dioxolan-2-yl)cyclohexyl]propan-1-amine](/img/structure/B13187643.png)
![[(4-Bromo-3-methylbutoxy)methyl]benzene](/img/structure/B13187650.png)
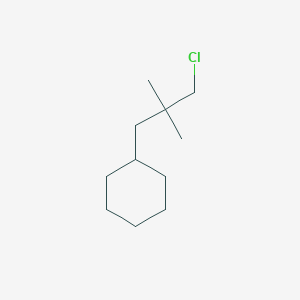
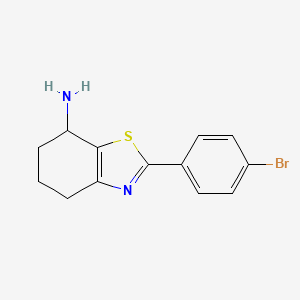
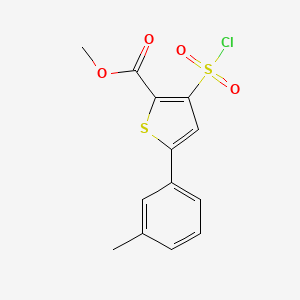
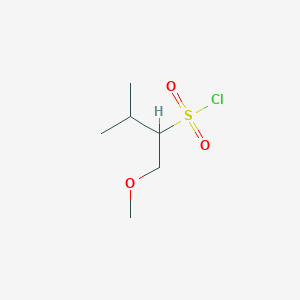
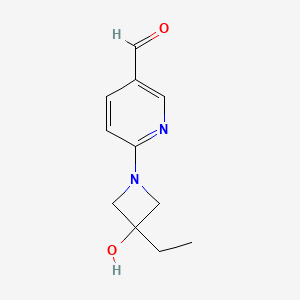


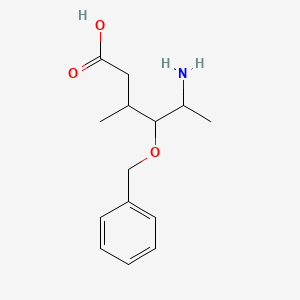
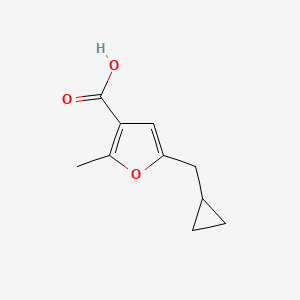
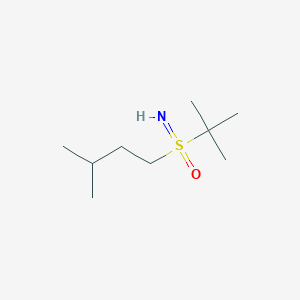
![[1-Methyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B13187727.png)
